molecular formula C21H24N2O3 B5344151 N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5344151
M. Wt: 352.4 g/mol
InChI Key: RFTOISAAJVMMCP-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by:

  • A 4-methoxyphenyl substituent at the 1-position of the pyrrolidine ring, contributing electron-donating effects and modulating solubility.
  • A 4-ethylphenylmethyl group attached to the carboxamide nitrogen, providing lipophilicity and steric bulk that may enhance membrane permeability or receptor binding .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-15-4-6-16(7-5-15)13-22-21(25)17-12-20(24)23(14-17)18-8-10-19(26-2)11-9-18/h4-11,17H,3,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOISAAJVMMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group and the aromatic substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Core Modifications: Pyrrolidine vs. Pyridine and Dihydropyridine

Compound Name Core Structure Key Modifications Molecular Weight Potential Implications
N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine - ~367.4* Balanced flexibility and hydrogen-bonding
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine 4-Fluorophenyl; 4-methylpyridinyl 313.3 Enhanced electronic effects (fluorine)
5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine Chlorine substituents; dihydropyridine core 403.3 Increased rigidity; potential redox activity

Notes:

  • The dihydropyridine core () introduces aromaticity and redox sensitivity, which may limit stability compared to pyrrolidine derivatives .

Substituent Variations on the Carboxamide Nitrogen

Compound Name N-Substituent Molecular Weight Key Properties
N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 2-Methoxybenzyl ~353.4* Ortho-methoxy group may hinder rotation
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide 2-(Indol-3-yl)ethyl 365.4 Bulky indole group; possible CNS activity
This compound 4-Ethylphenylmethyl ~367.4* Ethyl group enhances lipophilicity

Notes:

  • The 4-ethylphenylmethyl group in the target compound offers a balance between lipophilicity and steric effects compared to the polar indole group in .
  • Ortho-substituted analogs (e.g., 2-methoxybenzyl in ) may exhibit restricted rotation, affecting binding kinetics .

Functional Group Replacements and Bioisosteres

Compound Name Functional Group Molecular Weight Bioisosteric Role
1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide Tetrazole 431.3 Carboxylic acid replacement; improved solubility
N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Sulfonamide 431.5 Enhanced hydrogen bonding; acidity

Notes:

  • Tetrazole groups () serve as bioisosteres for carboxylic acids, improving solubility while maintaining charge characteristics .
  • Sulfonamide substituents () introduce strong hydrogen-bonding capacity and acidity, which may enhance target engagement but reduce oral bioavailability .

Biological Activity

N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, featuring a pyrrolidine ring and various aromatic substituents, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C24H26N4O3C_{24}H_{26}N_4O_3

Its IUPAC name is this compound. The molecular structure includes a pyrrolidine ring, which is known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound demonstrated significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Reference
MCF-721.3 ± 4.1
A54928.3 ± 5.1

Anti-Cholinesterase Activity

The compound has shown potential as an anti-cholinesterase agent, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Comparative studies indicated that it could inhibit acetylcholinesterase (AChE) with an IC50 value comparable to donepezil, a standard treatment for Alzheimer’s disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrrolidine Ring : Synthesized through cyclization reactions involving suitable precursors.
  • Introduction of Aromatic Groups : Achieved via nucleophilic aromatic substitution or cross-coupling reactions.

The versatility in synthesis allows for the modification of the compound to enhance its biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anticancer Activity : A study evaluated the effect of the compound on MCF-7 cells, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation .
  • Neuroprotective Effects : Another study investigated its potential in protecting neuronal cells from oxidative stress, showing promise as a therapeutic agent for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 4-methoxyaniline with a pyrrolidine-3-carboxylic acid derivative. A nucleophilic substitution reaction introduces the (4-ethylphenyl)methyl group. Key steps include:

  • Step 1 : Formation of the pyrrolidine-5-one ring via cyclization under acidic conditions (e.g., HCl in ethanol at 60°C) .
  • Step 2 : Amide bond formation using coupling reagents like EDCI/HOBt in dichloromethane .
  • Optimization : Control reaction temperature (e.g., 0–5°C during coupling to minimize side reactions) and use anhydrous solvents (e.g., THF or DMF) to improve yields (>70% reported for analogs) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Answer : A combination of techniques ensures rigorous characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrolidine carbonyl at δ 170–175 ppm) .
  • HPLC-MS : Quantify purity (>95% achievable with reverse-phase C18 columns) and validate molecular weight (calculated ~380 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the pyrrolidone ring) .

Q. How does the compound’s solubility vary across solvents, and what formulations are suitable for in vitro assays?

  • Answer : Solubility is highly solvent-dependent:

  • Polar solvents : Soluble in DMSO (≥50 mg/mL) and methanol, but limited in water (<0.1 mg/mL) .
  • Formulation : For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS or culture media .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for pyrrolidine carboxamides?

  • Answer : Discrepancies often arise from:

  • Experimental design : Use standardized assays (e.g., IC50 determination via fluorescence-based enzymatic inhibition) to minimize variability .
  • Compound stability : Monitor degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via LC-MS .
  • Target selectivity : Perform counter-screens against related enzymes (e.g., kinase panels) to confirm specificity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Answer : Focus on modifying key substituents:

  • 4-Methoxyphenyl group : Replace with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • 4-Ethylphenylmethyl chain : Shorten to reduce lipophilicity (clogP >3 may hinder BBB penetration) .
  • Pyrrolidone ring : Introduce methyl groups at C2/C4 to restrict conformational flexibility and improve binding affinity .

Q. What computational methods are effective in predicting binding modes with potential biological targets?

  • Answer : Combine:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust target engagement) .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., pyrrolidone carbonyl) and hydrophobic pockets .

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